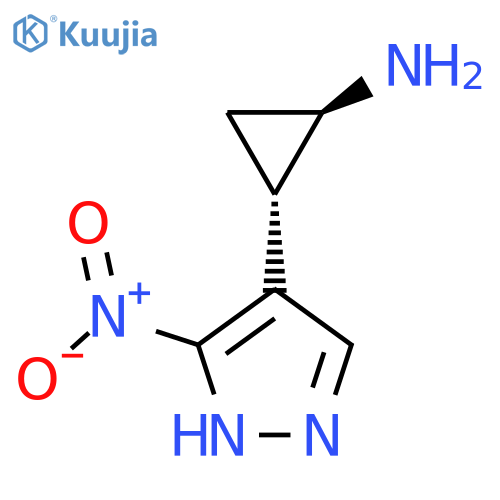

Cas no 2227833-80-7 (rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine)

2227833-80-7 structure

商品名:rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine

rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine

- EN300-1774640

- 2227833-80-7

-

- インチ: 1S/C6H8N4O2/c7-5-1-3(5)4-2-8-9-6(4)10(11)12/h2-3,5H,1,7H2,(H,8,9)/t3-,5+/m0/s1

- InChIKey: XYEDQWDDNLRPKR-WVZVXSGGSA-N

- ほほえんだ: [O-][N+](C1=C(C=NN1)[C@@H]1C[C@H]1N)=O

計算された属性

- せいみつぶんしりょう: 168.06472551g/mol

- どういたいしつりょう: 168.06472551g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 101Ų

- 疎水性パラメータ計算基準値(XlogP): -0.3

rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1774640-0.25g |

rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine |

2227833-80-7 | 0.25g |

$2126.0 | 2023-09-20 | ||

| Enamine | EN300-1774640-5g |

rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine |

2227833-80-7 | 5g |

$6702.0 | 2023-09-20 | ||

| Enamine | EN300-1774640-1g |

rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine |

2227833-80-7 | 1g |

$2311.0 | 2023-09-20 | ||

| Enamine | EN300-1774640-2.5g |

rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine |

2227833-80-7 | 2.5g |

$4530.0 | 2023-09-20 | ||

| Enamine | EN300-1774640-5.0g |

rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine |

2227833-80-7 | 5g |

$6702.0 | 2023-06-03 | ||

| Enamine | EN300-1774640-1.0g |

rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine |

2227833-80-7 | 1g |

$2311.0 | 2023-06-03 | ||

| Enamine | EN300-1774640-0.05g |

rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine |

2227833-80-7 | 0.05g |

$1942.0 | 2023-09-20 | ||

| Enamine | EN300-1774640-0.1g |

rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine |

2227833-80-7 | 0.1g |

$2034.0 | 2023-09-20 | ||

| Enamine | EN300-1774640-10g |

rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine |

2227833-80-7 | 10g |

$9939.0 | 2023-09-20 | ||

| Enamine | EN300-1774640-0.5g |

rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine |

2227833-80-7 | 0.5g |

$2219.0 | 2023-09-20 |

rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine 関連文献

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

2227833-80-7 (rac-(1R,2S)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropan-1-amine) 関連製品

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 61389-26-2(Lignoceric Acid-d4)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量